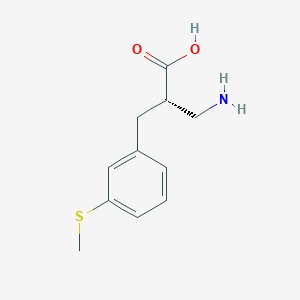
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a benzyl group substituted with a methylthio group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzyl bromide and (s)-alanine.
Reaction Conditions: The key steps include nucleophilic substitution and amide bond formation. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and esters.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzyl derivatives.
Substitution: Amides, esters.
Scientific Research Applications
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)propanoic acid: A related compound with a similar structure but lacking the amino group.
Benzylamine derivatives: Compounds with a benzyl group and an amino group, but different substituents on the benzyl ring.
Uniqueness
(s)-3-Amino-2-(3-(methylthio)benzyl)propanoic acid is unique due to the presence of both the amino group and the methylthio-substituted benzyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(3-methylsulfanylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2S/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-4,6,9H,5,7,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
PLDBEBVPTBISTH-VIFPVBQESA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)C[C@@H](CN)C(=O)O |
Canonical SMILES |
CSC1=CC=CC(=C1)CC(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















